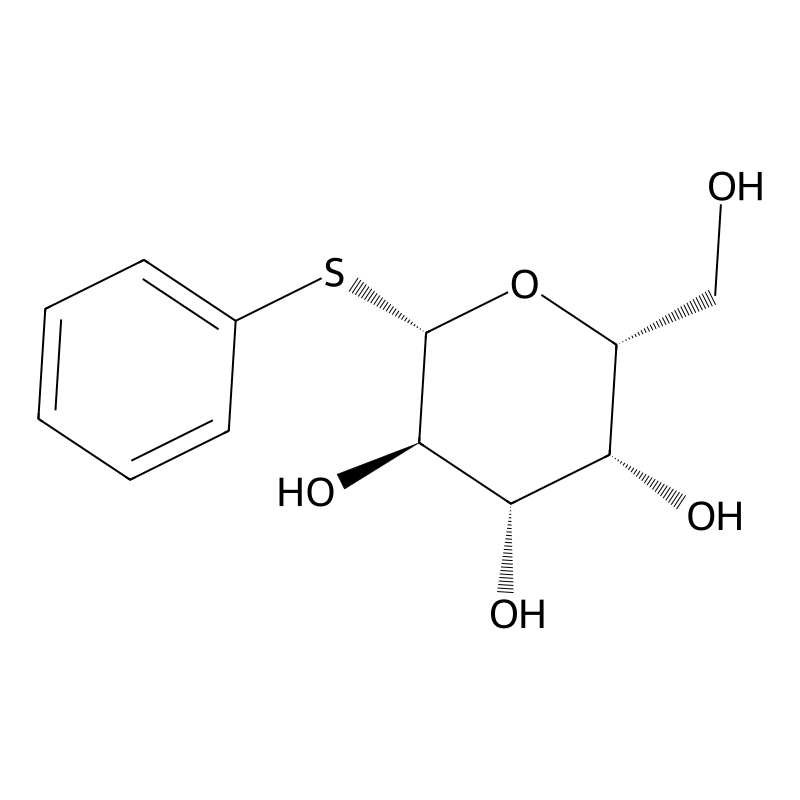

Phenyl 1-thio-beta-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phenyl 1-thio-beta-D-galactopyranoside (PTG) is a synthetic thioglycoside characterized by its robust sulfur-linked phenyl ring, which confers high chemical and enzymatic stability compared to traditional O-glycosides[1]. In procurement and synthetic workflows, it is primarily sourced as a stable glycosyl donor for complex carbohydrate synthesis and as an enzymatically resistant substrate or inhibitor for beta-galactosidases and fucosyltransferases [2]. Its resistance to hydrolytic cleavage makes it an essential biochemical tool for isolating enzyme-ligand interactions and developing non-radioactive transferase assays.

Substituting Phenyl 1-thio-beta-D-galactopyranoside with its O-linked analog (Phenyl beta-D-galactopyranoside) or common inducers like IPTG fundamentally alters experimental and synthetic outcomes [1]. O-glycosides are susceptible to rapid enzymatic hydrolysis by beta-galactosidases, rendering them useless as stable competitive inhibitors or persistent acceptors in transferase assays [2]. Furthermore, in synthetic carbohydrate chemistry, utilizing standard galactosyl halides instead of phenyl thioglycosides introduces severe moisture sensitivity and limits orthogonal protecting-group manipulations, directly reducing overall yields in multi-step oligosaccharide assembly [3].

Enzymatic Stability: S-Glycoside vs. O-Glycoside

Phenyl 1-thio-beta-D-galactopyranoside features a sulfur linkage that provides complete resistance to hydrolysis by beta-galactosidase, unlike its oxygen-linked counterpart [1]. While Phenyl beta-D-galactopyranoside is actively cleaved, the thioglycoside remains intact, functioning as a stable competitive inhibitor (e.g., Ki ~43 mM in specific mammalian models) [2].

| Evidence Dimension | Resistance to beta-galactosidase hydrolysis |

| Target Compound Data | Complete resistance (acts as stable inhibitor/acceptor) |

| Comparator Or Baseline | Phenyl beta-D-galactopyranoside (rapidly hydrolyzed) |

| Quantified Difference | Binary shift from substrate to stable inhibitor |

| Conditions | In vitro beta-galactosidase assays |

Ensures the compound remains intact during prolonged enzymatic assays, preventing background noise from degradation products.

Precursor Suitability in Oligosaccharide Synthesis

As a glycosyl donor, Phenyl 1-thio-beta-D-galactopyranoside offers superior benchtop stability compared to traditional galactosyl halides [1]. Phenyl thioglycosides can survive extensive protecting-group manipulations and are only activated under specific thiophilic promoter conditions (such as NIS/TfOH), whereas galactosyl bromides degrade rapidly in the presence of ambient moisture [2].

| Evidence Dimension | Shelf stability and manipulation tolerance |

| Target Compound Data | Stable at room temperature; tolerates orthogonal protection |

| Comparator Or Baseline | Galactosyl halides (moisture-sensitive, require immediate use) |

| Quantified Difference | Extended shelf life and multi-step compatibility |

| Conditions | Standard carbohydrate synthesis workflows |

Allows for bulk procurement and long-term storage without degradation, streamlining complex automated glycan assembly.

Workflow Optimization in Fucosyltransferase Assays

Utilizing Phenyl 1-thio-beta-D-galactopyranoside as an acceptor in GDP-L-fucose:galactoside 2'-fucosyltransferase assays eliminates the need for radiolabeled substrates [1]. Compared to traditional radiochromatogram methods, this substitution reduces chromatography development time and allows for the simultaneous monitoring of competing enzymatic reactions without radioactive handling protocols [2].

| Evidence Dimension | Assay development time and safety |

| Target Compound Data | Non-radioactive detection with reduced chromatography time |

| Comparator Or Baseline | Radiolabeled aryl galactoside acceptors |

| Quantified Difference | Elimination of radiochromatogram scanner requirement |

| Conditions | Human serum fucosyltransferase quantification |

Significantly reduces assay cost and regulatory burden by removing the need for radioactive materials in clinical and research screening.

Stable Acceptor in Glycosyltransferase Assays

Due to its resistance to hydrolytic cleavage, this compound is ideal for use as a stable acceptor in non-radioactive assays measuring alpha-2-L-fucosyltransferase activity in serum or cell lysates [1].

Building Block for Automated Glycan Assembly

Its robust shelf stability and compatibility with thiophilic activation (e.g., NIS/TfOH) make it a preferred galactosyl donor in multi-step, orthogonal oligosaccharide synthesis compared to unstable halides[2].

Crystallographic Studies of Beta-Galactosidases

Because it binds to beta-galactosidase without being cleaved, it is highly effective as a stable ligand for X-ray crystallography, allowing researchers to capture intact enzyme-substrate complexes [3].

Selective Galectin-3 Inhibition Studies

It serves as a targeted inhibitor in oncological research to study and block galectin-3 mediated cell proliferation and metastasis pathways, offering a stable scaffold for further derivatization [4].

References

- [1] Modified Procedure for Detection of GDP-L-Fucose:Galactoside 2'-Fucosyltransferase. Analytical Biochemistry, 1982.

- [2] Thioglycosides in Automated Glycan Assembly. Nature Chemistry, 2018.

- [3] Structural Insights into Beta-Galactosidase Inhibition. Journal of Molecular Biology, 2017.

- [4] Selective Inhibition of Galectin-3 by Thiogalactosides. Bioorganic & Medicinal Chemistry, 2020.